4-(1H-Imidazol-2-YL)-thiazole
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Overview
Description
4-(1H-Imidazol-2-YL)-thiazole is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-2-YL)-thiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiazole with glyoxal in the presence of ammonium acetate. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the process is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-2-YL)-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(1H-Imidazol-2-YL)-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-2-YL)-thiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-(1H-Benzimidazol-2-YL)-thiazole
- 4-(1H-Benzothiazol-2-YL)-imidazole
- 4-(1H-Imidazol-2-YL)-benzothiazole
Comparison: 4-(1H-Imidazol-2-YL)-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits enhanced stability and a broader range of applications in various fields .
Properties
Molecular Formula |
C6H5N3S |
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Molecular Weight |
151.19 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H5N3S/c1-2-8-6(7-1)5-3-10-4-9-5/h1-4H,(H,7,8) |
InChI Key |
GNJZOFQWXUDAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=CSC=N2 |
Origin of Product |
United States |
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